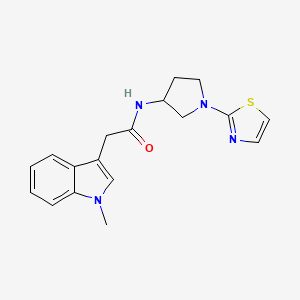

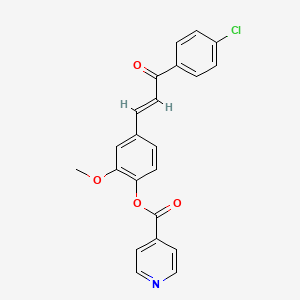

2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide" is a complex molecule that appears to be related to various heterocyclic compounds described in the provided papers. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry. The papers discuss the synthesis, characterization, and biological evaluation of related compounds, which can provide insights into the properties and potential uses of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of pyrrolo[2,1-b]thiazole derivatives is achieved by refluxing certain esters in POCl3 followed by amination with primary aliphatic amines . Similarly, functionalized 2-indolizin-3-yl-1,3-benzothiazoles are obtained from the reaction between pyridinium iodide and acetylenic esters . These methods suggest that the synthesis of the compound would likely involve a multi-step process, possibly starting with an indole derivative and incorporating thiazole and pyrrolidine moieties through subsequent reactions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using various analytical techniques such as X-ray diffraction, NMR, and mass spectrometry . These techniques would be essential in determining the structure of "2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide" and ensuring the correct formation of the desired product.

Chemical Reactions Analysis

The related compounds undergo various chemical reactions, including amination, esterification, and coupling reactions, to introduce different functional groups and achieve the desired molecular complexity . The reactivity of the compound would likely be influenced by the presence of the indole, thiazole, and pyrrolidine moieties, which can participate in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and functional groups can affect properties like solubility, melting point, and stability. For example, the synthesis and characterization of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogs involve studying their aqueous solution chemistry, which is crucial for understanding their behavior in biological systems . The compound would similarly require analysis of its physical and chemical properties to predict its solubility, stability, and reactivity.

Biological Activity Analysis

The biological activities of related compounds are evaluated through various in vitro assays against different cell lines and pathogens. For instance, compounds derived from indibulin and combretastatin scaffolds show cytotoxic activity against breast cancer cell lines . Additionally, synthesized benzothiazole derivatives exhibit antibacterial, antituberculosis, and antifungal efficacy . These studies indicate that "2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide" could also possess significant biological activities, which would warrant further investigation through similar biological evaluations.

Applications De Recherche Scientifique

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) utilized a compound similar to 2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide as a precursor for synthesizing various heterocycles. These compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrating potential applications in pest control (Fadda et al., 2017).

Synthesis of Heterocyclic Assemblies

Obydennov et al. (2017) showed that 2-(1,3-thiazolidin-2-ylidene)acetamides can be used in cyclocondensation reactions to form new heterocyclic assemblies. This indicates its utility in creating diverse chemical structures for various applications (Obydennov et al., 2017).

Synthesis and Antiproliferative Activity Studies

Alqahtani and Bayazeed (2020) synthesized new compounds linked to thiazole hybrids, indicating the role of similar structures in the development of potential anticancer agents. The study highlighted the synthesis strategy and evaluated the cytotoxicity properties against various cancer cell lines (Alqahtani & Bayazeed, 2020).

Propriétés

IUPAC Name |

2-(1-methylindol-3-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-21-11-13(15-4-2-3-5-16(15)21)10-17(23)20-14-6-8-22(12-14)18-19-7-9-24-18/h2-5,7,9,11,14H,6,8,10,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBSPUAGGKCJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(C3)C4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-indol-3-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B3018170.png)

![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3018172.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B3018178.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one](/img/structure/B3018179.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B3018181.png)

![N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide](/img/structure/B3018186.png)

![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3018187.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)